

3- ((Bis(diisopropylamino)phosphino)oxy)propanenitrile synthesis protocol

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Compound of Interest

Compound Name: 3-
((Bis(diisopropylamino)phosphino)oxy)
propanenitrile

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An In-depth Technical Guide to the Synthesis of 3-
((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a critical reagent in modern organic and bioorganic chemistry.[1][2][3] Its primary application lies in its role as a phosphitylating agent, particularly in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[2][3][4] This compound enables the efficient formation of phosphite triester linkages, which are subsequently oxidized to the more stable phosphate triester backbone of nucleic acids.[4][5] Its stability and reactivity profile have made it a preferred choice over other phosphitylating agents.[4] This document provides a comprehensive overview of the prevalent synthesis protocols for this reagent, targeting researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-
((Bis(diisopropylamino)phosphino)oxy)propanenitrile is presented in the table below.

Property	Value
CAS Number	102691-36-1
Molecular Formula	C ₁₅ H ₃₂ N ₃ OP
Molecular Weight	301.41 g/mol [1][2]
Appearance	Colorless to yellow clear liquid[1][3]
Density	0.949 g/mL at 25°C[1][3]
Boiling Point	~100°C at 0.5 mmHg[1][3]
Refractive Index	1.470[1]
Flash Point	141°F[1]
Solubility	Soluble in acetonitrile, benzene, chloroform, and methanol (slightly)[3][5]
Stability	Moisture-sensitive; stable under cold storage (-20°C) [1][3]

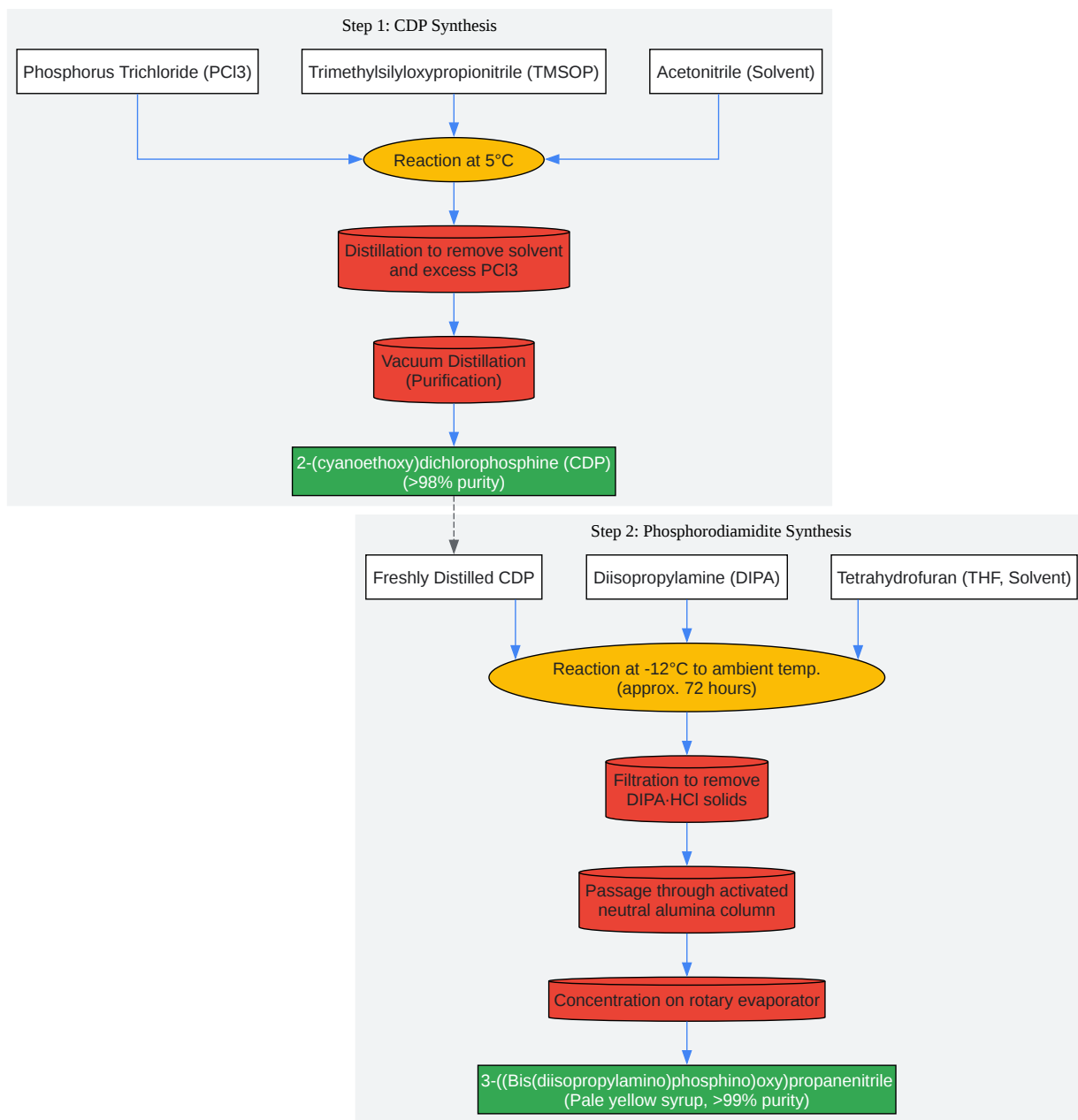
Synthesis Protocols

Two primary synthetic routes are commonly employed for the preparation of **3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile**. The first involves the reaction of 2-(cyanoethoxy)dichlorophosphine with diisopropylamine, and the second utilizes tris(diisopropylamino)phosphine and 3-hydroxypropanenitrile.

Protocol 1: From 2-(cyanoethoxy)dichlorophosphine and Diisopropylamine

This method is a robust and scalable two-step, one-pot procedure that generally provides high yields and purity.[4][6] It involves the initial formation of 2-(cyanoethoxy)dichlorophosphine (CDP), which is then reacted with an excess of diisopropylamine.

Experimental Workflow



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Caption: Workflow for the synthesis of **3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile** via the CDP intermediate.

Reagents and Conditions

Reagent/Parameter	Molar Ratio/Value	Notes
Step 1: CDP Synthesis		
Phosphorus Trichloride (PCl ₃)	2	
Trimethylsilyloxypropionitrile (TMSOP)	1	
Solvent	Acetonitrile	
Temperature	5°C	
Step 2: Phosphorodiamidite Synthesis		
2-(cyanoethoxy)dichlorophosphine (CDP)	1	(1.80 moles, 310 g)
Diisopropylamine	4.5	(8.12 moles, 820 g)
Solvent	Tetrahydrofuran (THF)	(2.9 kg)
Initial Temperature	-12°C to -10°C	During diisopropylamine addition.
Reaction Temperature	Ambient	
Reaction Time	~72 hours	Monitored by ³¹ P NMR.
Purification		
Filtration	-	To remove diisopropylamine hydrochloride salt.
Column Chromatography	Activated neutral alumina	
Final Product		
Yield	88.5%	(485 g)
Purity (by ³¹ P NMR)	99.7%	

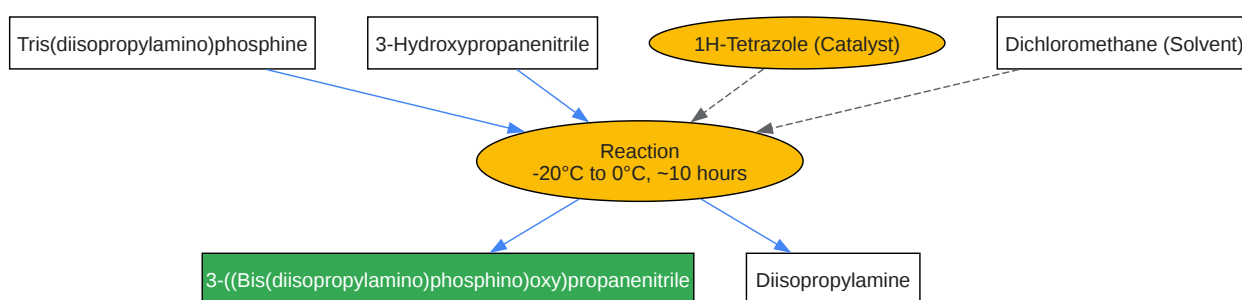
Detailed Protocol:[6]

- Step 1: Synthesis of 2-(cyanoethoxy)dichlorophosphine (CDP)
 - CDP is prepared by reacting phosphorus trichloride with trimethylsilyloxypropionitrile in a 2:1 molar ratio in acetonitrile at 5°C.
 - Upon completion of the reaction, the solvent and excess PCl_3 are removed by distillation.
 - The crude product is purified by vacuum distillation to yield CDP with a purity greater than 98%.
- Step 2: Synthesis of **3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile**
 - A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (1.80 moles, 310 g) in tetrahydrofuran (2.9 kg) is prepared in a suitable reactor under a nitrogen atmosphere.
 - The solution is cooled to -12°C with stirring.
 - Diisopropylamine (8.12 moles, 820 g) is added over a period of 90 minutes, maintaining the temperature at or below -10°C.
 - The resulting slurry is stirred at ambient temperature for approximately 72 hours. The reaction progress is monitored by ^{31}P NMR until no reaction intermediates are observed.
 - The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride precipitate.
 - The clear filtrate is passed through a column containing 350 g of Brockmann activated neutral alumina (previously dried at 165°C under vacuum).
 - The filtrate is concentrated using a rotary evaporator with a maximum bath temperature of 45°C.
 - The distilled THF can be used to rinse the filter cake and the alumina column to recover additional product.
 - The combined product fractions are concentrated until the vacuum reaches 3 Torr, yielding a pale yellow syrup.

Protocol 2: From Tris(diisopropylamino)phosphine and 3-Hydroxypropanenitrile

This protocol offers a more direct one-pot synthesis, which can be advantageous in certain laboratory settings.^{[1][2][3]} It relies on the catalyzed reaction between tris(diisopropylamino)phosphine and 3-hydroxypropanenitrile.

Reaction Pathway



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Caption: Synthesis of **3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile** from tris(diisopropylamino)phosphine.

Reagents and Conditions

Reagent/Parameter	Value	Notes
Tris(diisopropylamino)phosphine	-	Key phosphitylating precursor.
3-Hydroxypropanenitrile	-	Source of the 2-cyanoethyl group.
Catalyst	1H-Tetrazole	Activator for the phosphitylation reaction.
Solvent	Dichloromethane	
Temperature	-20°C to 0°C	
Reaction Time	~10 hours	
Purification		
Filtration, Washing, Drying	-	General purification steps mentioned. [1]

Detailed Protocol:[\[1\]](#)[\[2\]](#)

While specific molar quantities are not detailed in the available literature for a complete, replicable protocol, the general procedure is as follows:

- Tris(diisopropylamino)phosphine is dissolved in a suitable solvent, such as dichloromethane, in a reactor under an inert atmosphere.
- The solution is cooled to a temperature between -20°C and 0°C.
- 3-Hydroxypropanenitrile and a catalytic amount of 1H-tetrazole are added to the reaction mixture.
- The reaction is stirred at this temperature for approximately 10 hours.
- Upon completion, the product is purified through filtration, washing with appropriate solvents to remove byproducts and unreacted starting materials, and drying under vacuum.

Applications in Research and Development

The primary use of **3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile** is in the synthesis of phosphoramidites, which are the fundamental building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides.[\[2\]](#)[\[3\]](#) Its role as a phosphitylating agent is crucial for creating the phosphate backbone of nucleic acids.[\[4\]](#) Beyond standard oligonucleotide synthesis, it is also employed

in the preparation of modified nucleosides and antisense drugs, which are vital for genetic research and therapeutic applications.[1][2] The compound's ability to selectively phosphorylate hydroxyl groups also makes it valuable in the synthesis of other phosphorylated biomolecules, such as carbohydrates and phospholipids.[1][2]

Safety and Handling

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is sensitive to moisture and can decompose when heated.[1] Therefore, it requires careful handling and storage.

- Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]
- Handling: The compound should be handled in a cool, dry, and well-ventilated area.[1] Personal protective equipment, including gloves and eye protection, is recommended to prevent skin and eye irritation.[1]

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